molecular formula C19H25ClN2O B000487 Chlorhydrate de palonosétron CAS No. 135729-62-3

Chlorhydrate de palonosétron

Numéro de catalogue B000487
Numéro CAS: 135729-62-3
Poids moléculaire: 332.9 g/mol
Clé InChI: OLDRWYVIKMSFFB-SSPJITILSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Palonosetron hydrochloride is synthesized through a sequence of chemical reactions starting from 1,2,3,4-tetrahydro-1-naphthoic acid. The synthesis process includes resolution, amination, reduction, cyclization, and salt formation. The final product's structure is verified through 1HNMR, MS, IR, and element analysis, demonstrating a method that is not only cost-effective but also easily controllable under mild reaction conditions (Zheng Deqiang et al., 2010). Another synthesis approach involves reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride with 3-quinuclidinone hydrochloride, followed by reduction, resolution, catalytic hydrogenation, and cyclization with triphosgene (S. Kai, 2009).

Molecular Structure Analysis

The molecular structure of palonosetron hydrochloride, particularly its binding interactions, is crucial for its activity. A study focused on obtaining a high-resolution structure of palonosetron bound to an engineered acetylcholine binding protein that mimics the 5-HT3 receptor binding site. This structural insight aids in understanding how palonosetron forms a tight and effective wedge in the binding pocket, facilitated by its rigid tricyclic ring structure and interactions with binding site residues (K. Price et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of palonosetron hydrochloride have been extensively studied. For example, its compatibility and stability have been assessed with various drugs during simulated Y-site administration, demonstrating its chemical robustness under different conditions. These studies confirm that palonosetron hydrochloride maintains its stability and compatibility, highlighting its reliable chemical properties in various pharmaceutical formulations (L. Trissel et al., 2009).

Physical Properties Analysis

The physical properties of palonosetron hydrochloride, including its stability under different conditions, have been validated through various studies. For instance, its physical and chemical stability was tested with common parenteral drugs, demonstrating its non-reactive nature and stability over time, which is essential for its efficacy and safety in pharmaceutical applications (Thomas C Kupie et al., 2008).

Applications De Recherche Scientifique

Prévention des nausées et vomissements induits par la chimiothérapie (NVIC)

Le chlorhydrate de palonosétron est un antagoniste puissant et sélectif des récepteurs 5-HT3 utilisé dans la prévention et le traitement des nausées et vomissements induits par la chimiothérapie (NVIC) . Il s'est avéré plus efficace que d'autres antagonistes des récepteurs 5-HT3 pour prévenir les NVIC .

Efficacité dans les phases aiguë, retardée et globale des NVIC

Le palonosétron s'est avéré exercer des effets antiémétiques significatifs dans la prévention des NVIC dans les phases aiguë, retardée et globale . Cela en fait une option polyvalente pour la gestion des NVIC à différents stades de la chimiothérapie.

Utilisation en association avec d'autres antiémétiques

Le palonosétron s'est avéré montrer des effets protecteurs comparables sur les NVIC dans les phases aiguë et globale lorsqu'il est associé à des NK1RA . Cela suggère qu'il peut être utilisé efficacement en association avec d'autres antiémétiques pour une meilleure gestion des NVIC.

Profil de sécurité

Le palonosétron s'est avéré être statistiquement plus sûr en termes de vertiges et de variation moyenne de l'intervalle QTc et similaire en termes de constipation, de maux de tête et de diarrhée . Cela indique un profil de sécurité favorable, ce qui en fait un choix approprié pour les patients susceptibles d'être sensibles aux effets secondaires d'autres antiémétiques.

Utilisation en chimiothérapie fortement et modérément émétogène

Des analyses de sous-groupes ont démontré une similitude d'efficacité entre les cohortes de chimiothérapie fortement et modérément émétogène . Cela suggère que le palonosétron peut être utilisé efficacement à différents niveaux de chimiothérapie émétogène.

Utilisation dans les tests et dosages de qualité pharmaceutique

Le this compound est utilisé comme étalon de référence dans des tests et dosages de qualité spécifiques, comme spécifié dans les recueils de la pharmacopée américaine (USP) . Cela indique son importance dans la recherche et le développement pharmaceutiques.

Mécanisme D'action

Target of Action

Palonosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist . The primary targets of Palonosetron are the 5-HT3 receptors, which are present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) .

Mode of Action

Palonosetron works by inhibiting the action of 5-HT3 receptors . This inhibition is achieved through a strong binding affinity for these receptors . The interaction between Palonosetron and its targets results in the prevention of nausea and vomiting, particularly those induced by chemotherapy .

Biochemical Pathways

The antiemetic activity of Palonosetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . By blocking these receptors, Palonosetron prevents the activation of the vomiting reflex triggered by certain chemotherapy drugs.

Pharmacokinetics

The pharmacokinetics of Palonosetron is linear in the dose range of 0.25 to 0.75 mg . It is extensively distributed and is approximately 62% bound to plasma proteins . Age, hepatic dysfunction, or mild-to-moderate renal impairment have no clinically significant effect on the pharmacokinetics of Palonosetron . Total systemic exposure increases by 28% in patients with severe renal impairment compared with that in healthy subjects .

Result of Action

The primary result of Palonosetron’s action is the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy, as well as prevention of acute nausea and vomiting associated with highly emetogenic cancer chemotherapy . It is also used for the prevention of postoperative nausea and vomiting for up to 24 hours post-operation .

Action Environment

The efficacy of Palonosetron can be influenced by various environmental factors. For instance, the timing of administration is crucial for its effectiveness. It is usually given 30 to 60 minutes prior to the start of chemotherapy . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, including liver and kidney function .

Safety and Hazards

Palonosetron hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

Orientations Futures

The market for Palonosetron hydrochloride is expected to reach US$ 3.58 billion by 2031 at a CAGR of 5.40% . It is approved in adults and children aged 1 month and older to prevent nausea and vomiting caused by chemotherapy and nausea and vomiting after surgery .

Analyse Biochimique

Biochemical Properties

Palonosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated ion channels located in the peripheral and central nervous system . The nature of these interactions is characterized by a strong binding affinity and a prolonged plasma elimination half-life .

Cellular Effects

Palonosetron Hydrochloride influences cell function by blocking the action of serotonin, a natural substance that may cause nausea and vomiting . This blockade of serotonin prevents the initiation of the vomiting reflex, thereby reducing the incidence of CINV .

Molecular Mechanism

The molecular mechanism of action of Palonosetron Hydrochloride involves its binding to 5-HT3 receptors, thereby blocking the action of serotonin . This blockade prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy .

Temporal Effects in Laboratory Settings

Palonosetron Hydrochloride has a prolonged plasma elimination half-life, which may provide a longer duration of action than other approved agents . This long half-life contributes to its efficacy in preventing both acute and delayed CINV .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, clinical trials have identified 3 and 10 µg/kg as the lowest effective doses of Palonosetron Hydrochloride .

Metabolic Pathways

The metabolic pathways of Palonosetron Hydrochloride involve its interaction with 5-HT3 receptors . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.

Propriétés

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046610
Record name Palonosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135729-62-3, 135729-61-2
Record name Palonosetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron hydrochloride (Aloxi)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Palonosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALONOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron hydrochloride
Reactant of Route 2
Palonosetron hydrochloride
Reactant of Route 3
Palonosetron hydrochloride
Reactant of Route 4
Palonosetron hydrochloride
Reactant of Route 5
Palonosetron hydrochloride
Reactant of Route 6
Palonosetron hydrochloride

Q & A

Q1: How does palonosetron hydrochloride exert its antiemetic effect?

A1: Palonosetron hydrochloride acts as a highly selective antagonist of the 5-HT3 receptor, primarily located in the peripheral and central nervous systems. [] By binding to these receptors, palonosetron blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex. This, in turn, effectively prevents and reduces nausea and vomiting associated with chemotherapy and surgery. [, , , , , , ]

Q2: Is palonosetron hydrochloride effective against both acute and delayed nausea and vomiting induced by chemotherapy?

A2: Yes, research indicates that palonosetron hydrochloride is effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy, especially those involving highly emetogenic agents like cisplatin. [, , , , ] Several studies highlight its superior control of delayed nausea and vomiting compared to other 5-HT3 antagonists like tropisetron and granisetron. [, , , , ]

Q3: Has the efficacy of palonosetron hydrochloride been studied in specific cancer types?

A3: Yes, research suggests palonosetron hydrochloride is effective in preventing chemotherapy-induced nausea and vomiting in various cancers. Studies specifically focused on breast cancer, [] osteosarcoma, [] and hepatocellular carcinoma treated with transcatheter arterial chemoembolization (TACE) [] have demonstrated its efficacy in these patient populations.

Q4: What is the chemical structure and molecular formula of palonosetron hydrochloride?

A4: Palonosetron hydrochloride is a single isomer with the chemical name: (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline hydrochloride. Its empirical formula is C19H24N2O.HCl, and its molecular weight is 332.87. []

Q5: What analytical methods are commonly used to characterize and quantify palonosetron hydrochloride?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors is the mainstay for palonosetron hydrochloride analysis. Several studies employ reversed-phase HPLC (RP-HPLC) with UV detection for assay development and quantification of the drug in both bulk and pharmaceutical formulations. [, , , , ] Chiral HPLC methods have also been developed to separate and quantify palonosetron hydrochloride from its optical isomers. [, , , , ]

Q6: What are the limitations of current analytical methods for palonosetron hydrochloride, and are there ongoing efforts to address these?

A6: While RP-HPLC with UV detection is widely used, researchers acknowledge the need for improved sensitivity and specificity to detect trace level impurities and degradation products. Recent efforts focus on developing and validating more sensitive HPLC methods incorporating techniques like ion-pair chromatography. [, ] Additionally, exploration of alternative techniques like mass spectrometry coupled with HPLC could further enhance sensitivity and selectivity for characterizing palonosetron hydrochloride and its related substances.

Q7: What is known about the compatibility and stability of palonosetron hydrochloride with other drugs during Y-site administration?

A7: Extensive research demonstrates the physical and chemical stability of palonosetron hydrochloride when co-administered with various medications via Y-site. Studies confirm its compatibility with:

  • Antibiotics: Cefazolin sodium, cefotetan disodium, ampicillin sodium-sulbactam sodium, gentamicin sulfate, metronidazole, and vancomycin hydrochloride. [, , , , ]
  • Antiemetics: Metoclopramide hydrochloride and promethazine hydrochloride. []
  • Anesthetics and Analgesics: Lorazepam, midazolam hydrochloride, fentanyl citrate, hydromorphone hydrochloride, meperidine hydrochloride, morphine sulfate, and sufentanil citrate. [, , , ]
  • Other agents: Atropine sulfate, famotidine, heparin sodium, lidocaine hydrochloride, potassium chloride, glycopyrrolate, neostigmine methylsulfate, cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide. [, , , ]

Q8: How stable is palonosetron hydrochloride under different storage conditions?

A8: Studies show palonosetron hydrochloride for injection, when formulated with appropriate adjuvants like mannitol and sodium dihydrogen phosphate, demonstrates good stability. It remains stable for at least six months under accelerated test conditions and up to 18 months under long-term storage conditions. [] Further research is necessary to evaluate its stability in different formulations like oral jellies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.